

Structure-Activity Relationship of (2-Methylpyridin-3-yl)methanamine Analogs as Antitubercular Agents

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Compound of Interest

Compound Name: (2-Methylpyridin-3-yl)methanamine

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Recent research has focused on pyridine-methanamine derivatives as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids essential for the viability of Mycobacterium tuberculosis. Comprehensive SAR studies have led to the identification of potent compounds with significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains.

Quantitative SAR Data

The antitubercular activity of various pyridine-2-methylamine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The results highlight the impact of different substituents on the compound's potency.

Compound ID	R ¹ Group	R ² Group	MIC (µg/mL)	cLogP
35	N-4,4-dimethylazasilyl	Isopropyl	2	4.67
45	N-4,4-dimethylazasilyl	Pyridin-3-yl	64	3.12
46	N-4,4-dimethylazasilyl	Pyridin-4-yl	32	3.09
47	N-4,4-dimethylazasilyl	Furan-2-yl	64	3.82
48	N-4,4-dimethylazasilyl	Furan-3-yl	32	3.82
49	N-4,4-dimethylazasilyl	4-Nitrophenyl	4	4.66
50	N-4,4-dimethylazasilyl	4-Bromophenyl	2	5.43
51	N-4,4-dimethylazasilyl	4-(Trifluoromethyl)phenyl	64	5.88
52	N-4-methylpiperidinyl	Isobutyl	2	5.11
53	N-4-methylpiperidinyl	tert-Butyl	2	5.16
54	N-4-methylpiperidinyl	Cyclohexyl	2	5.64
55	N-4-methylpiperidinyl	Naphthyl	4	5.86
58	N-8-azaspiro[1][2]decyl	Isobutyl	0.5	5.92

59	N-8-azaspiro[1] [2]decyl	tert-Butyl	0.5	5.97
60	N-8-azaspiro[1] [2]decyl	Cyclohexyl	0.5	6.45
61	N-8-azaspiro[1] [2]decyl	Isopropyl	0.5	5.48
62	N-8-azaspiro[1] [2]decyl	4-Biphenyl	0.0156	6.81
63	N-8-azaspiro[1] [2]decyl	4-Biphenyl	0.0156	6.81
64	N-8-azaspiro[1] [2]decyl	4'-Chloro-4-biphenyl	0.0625	7.52
65	N-8-azaspiro[1] [2]decyl	4'-Methyl-4-biphenyl	0.0312	7.24
66	N-8-azaspiro[1] [2]decyl	3-Pyridyl	0.5	4.74
67	N-8-azaspiro[1] [2]decyl	2,4-Difluorophenyl	0.25	5.89
68	N-8-azaspiro[1] [2]decyl	Furyl	0.0625	5.44

Key Observations from the SAR data:

- Replacement of N-4-methylpiperidinyl with N-8-azaspiro[1][2]decyl at the R¹ position generally led to a significant increase in antitubercular activity.
- At the R² position, bulky aromatic groups like 4-biphenyl were found to be optimal for potency, as seen in the most active compounds 62 and 63.
- Electron-donating groups at the R² position maintained activity, while electron-withdrawing groups and N- or O-containing aromatic rings tended to decrease activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity of the synthesized compounds was determined using a microplate-based assay with Alamar blue for visualization.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
- 96-well microplates
- Resazurin sodium salt (Alamar blue) solution
- Test compounds dissolved in DMSO

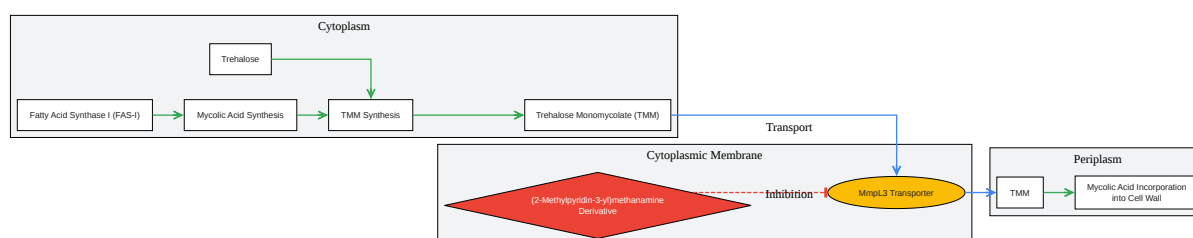
Procedure:

- Bacterial cultures of M. tuberculosis H37Rv were grown to mid-log phase in Middlebrook 7H9 broth.
- The test compounds were serially diluted in the 96-well plates with the culture medium to achieve a range of final concentrations.
- The bacterial suspension was added to each well to a final inoculum size of approximately 5×10^5 CFU/mL.
- The plates were incubated at 37°C for 5-7 days.
- Following incubation, the Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours.

- The MIC was determined as the lowest concentration of the compound that prevented a color change of the Alamar blue indicator from blue to pink, indicating inhibition of bacterial growth.

Signaling Pathway and Experimental Workflow

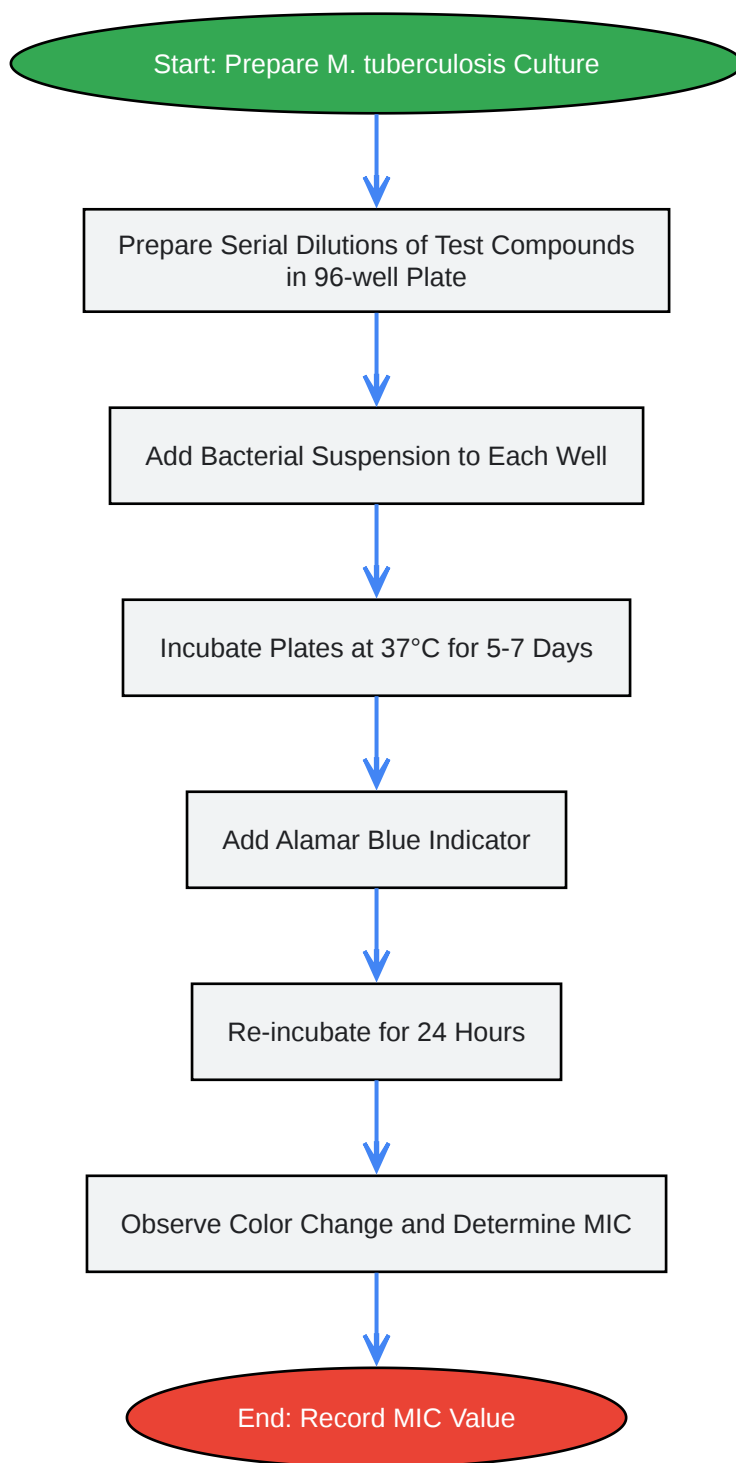
The target of these pyridine-methanamine derivatives, MmpL3, is a transporter protein essential for the biosynthesis of the mycobacterial cell wall. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane. Inhibition of MmpL3 disrupts the mycolic acid pathway, leading to cell death.



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Caption: Inhibition of the MmpL3 transporter by pyridine-methanamine derivatives blocks the translocation of TMM.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.



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Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

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References

- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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